L-Valyl-L-histidyl-L-alanylglycine
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Overview
Description
L-Valyl-L-histidyl-L-alanylglycine is a peptide compound composed of four amino acids: valine, histidine, alanine, and glycine. This compound is known for its potential biological activities and is studied for its applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-histidyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while substitution reactions can result in peptides with altered amino acid sequences .
Scientific Research Applications
L-Valyl-L-histidyl-L-alanylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials
Mechanism of Action
The mechanism of action of L-Valyl-L-histidyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like angiotensin-converting enzyme (ACE), leading to antihypertensive effects. The peptide can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
L-Valyl-L-histidyl-L-alanylglycine can be compared with other similar peptides such as:
L-Alanyl-L-glutamine: Known for its role in enhancing immune function and gut health.
L-Valyl-L-alanyl-L-histidine: Studied for its antioxidant properties.
L-Histidyl-L-alanylglycine: Investigated for its potential anti-inflammatory effects.
These compounds share structural similarities but differ in their specific amino acid sequences and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
798540-33-7 |
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Molecular Formula |
C16H26N6O5 |
Molecular Weight |
382.42 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H26N6O5/c1-8(2)13(17)16(27)22-11(4-10-5-18-7-20-10)15(26)21-9(3)14(25)19-6-12(23)24/h5,7-9,11,13H,4,6,17H2,1-3H3,(H,18,20)(H,19,25)(H,21,26)(H,22,27)(H,23,24)/t9-,11-,13-/m0/s1 |
InChI Key |
LJFXBMXRWJWMEQ-GAFUQQFSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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